molecular formula C23H32N4O2S B2972149 1-(2,5-Dimethoxyphenyl)-3-(1-(4-methylpiperazin-1-yl)-1-phenylpropan-2-yl)thiourea CAS No. 868228-55-1

1-(2,5-Dimethoxyphenyl)-3-(1-(4-methylpiperazin-1-yl)-1-phenylpropan-2-yl)thiourea

Cat. No.: B2972149
CAS No.: 868228-55-1
M. Wt: 428.6
InChI Key: BHXGZONQJYIMKS-UHFFFAOYSA-N
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Description

1-(2,5-Dimethoxyphenyl)-3-(1-(4-methylpiperazin-1-yl)-1-phenylpropan-2-yl)thiourea is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains a thiourea group, which is known for its versatility in chemical reactions and potential biological activities.

Scientific Research Applications

1-(2,5-Dimethoxyphenyl)-3-(1-(4-methylpiperazin-1-yl)-1-phenylpropan-2-yl)thiourea has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials and as a precursor for other complex organic compounds.

Mechanism of Action

The mechanism of action of a compound depends on its structure and the target it interacts with. Without specific information on this compound or its targets, it’s difficult to predict its mechanism of action .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it is used. Without specific information on this compound, it’s difficult to provide a detailed safety and hazard analysis .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. These could include further studies to elucidate its mechanism of action, investigations into its synthesis and reactivity, or the development of new applications based on its properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,5-Dimethoxyphenyl)-3-(1-(4-methylpiperazin-1-yl)-1-phenylpropan-2-yl)thiourea typically involves multiple steps:

    Formation of the Intermediate: The initial step often involves the preparation of an intermediate compound, such as 1-(2,5-dimethoxyphenyl)-2-bromoethane, through bromination of 2,5-dimethoxyphenyl ethanol.

    Nucleophilic Substitution: The intermediate undergoes nucleophilic substitution with 4-methylpiperazine to form 1-(2,5-dimethoxyphenyl)-2-(4-methylpiperazin-1-yl)ethane.

    Thiourea Formation: The final step involves the reaction of the substituted ethane with phenyl isothiocyanate to form the desired thiourea compound under controlled conditions, such as refluxing in an appropriate solvent like ethanol.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(2,5-Dimethoxyphenyl)-3-(1-(4-methylpiperazin-1-yl)-1-phenylpropan-2-yl)thiourea can undergo various types of chemical reactions, including:

    Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.

    Reduction: Reduction reactions can convert the thiourea group to corresponding amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic reagents such as nitric acid for nitration or bromine for bromination.

Major Products:

    Oxidation: Sulfonyl derivatives.

    Reduction: Corresponding amines.

    Substitution: Nitrated or halogenated aromatic compounds.

Comparison with Similar Compounds

  • 1-(2,5-Dimethoxyphenyl)-2-(4-methylpiperazin-1-yl)ethanamine
  • 1-(2,5-Dimethoxyphenyl)-3-(1-piperazin-1-yl-1-phenylpropan-2-yl)thiourea

Comparison: Compared to similar compounds, 1-(2,5-Dimethoxyphenyl)-3-(1-(4-methylpiperazin-1-yl)-1-phenylpropan-2-yl)thiourea is unique due to the presence of both the thiourea group and the 4-methylpiperazine moiety. This combination may enhance its biological activity and specificity, making it a valuable compound for research and potential therapeutic applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique features

Properties

IUPAC Name

1-(2,5-dimethoxyphenyl)-3-[1-(4-methylpiperazin-1-yl)-1-phenylpropan-2-yl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N4O2S/c1-17(24-23(30)25-20-16-19(28-3)10-11-21(20)29-4)22(18-8-6-5-7-9-18)27-14-12-26(2)13-15-27/h5-11,16-17,22H,12-15H2,1-4H3,(H2,24,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHXGZONQJYIMKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC=CC=C1)N2CCN(CC2)C)NC(=S)NC3=C(C=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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